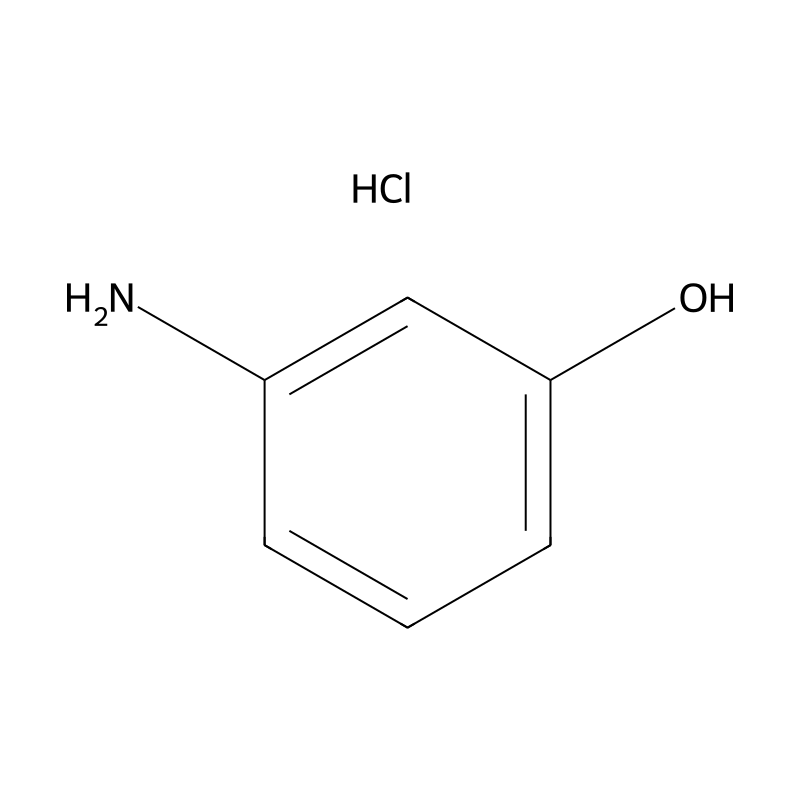3-Aminophenol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Wastewater Treatment and Environmental Analysis:
- Bacterial Detection: 3-APH HCl can be used as an indicator for the presence of specific bacterial groups, particularly those belonging to group P2. These bacteria have the ability to adsorb 3-APH HCl onto their cell surface, allowing for their identification and quantification [].
- Disinfection Byproduct Identification: Studies have investigated the formation of 3-APH HCl as a byproduct during the chlorination and monochloramination of aminophenols, which are common contaminants in wastewater. This information helps researchers understand the potential environmental impact of these disinfection processes.
Analytical Chemistry:
- Sample Preparation: 3-APH HCl can be utilized in sample preparation for various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. It can act as a buffering agent, internal standard, or derivatizing agent to enhance the sensitivity and accuracy of analysis [].
Other Potential Research Applications:
- Antimicrobial activity: While not effective against all bacteria, studies have shown that 3-APH HCl exhibits activity against some microorganisms, suggesting potential applications in the development of novel antimicrobials [].
- Hair Dyeing: 3-APH HCl has been listed as an ingredient in hair dye formulations, although its specific function and mechanism of action in this context require further investigation [].
3-Aminophenol hydrochloride is an organic compound with the chemical formula C₆H₈ClNO. It is a derivative of aminophenol, specifically the meta isomer, and features both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The compound appears as white to off-white crystals and is slightly soluble in water. It is known for its reactivity and potential toxicity, particularly through ingestion or skin contact .
3-Aminophenol hydrochloride can be harmful if ingested, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract [].
- Toxicity: Limited data available on the specific toxicity of 3-Aminophenol hydrochloride. However, 3-aminophenol itself has been shown to have moderate toxicity in animal studies [].
- Flammability: Not readily flammable [].
Safety Precautions
- Dehydrogenation: It can be synthesized from 3-amino-2-cyclohexene-1-one using palladium catalysts under elevated temperatures, which enhances yield while minimizing solvent use .
- Caustic Fusion: The compound can be prepared by heating 3-aminobenzenesulfonic acid with sodium hydroxide at high temperatures (245 °C) for several hours .
- Reactions with Nitro Compounds: It reacts with nitrochlorobenzene in liquid ammonia under pressure to form ethers .
3-Aminophenol hydrochloride exhibits several biological activities:
- Antimicrobial Properties: It has been investigated for its potential as an antimicrobial agent against various pathogens.
- Carbonic Anhydrase Inhibitors: This compound serves as a precursor for inhibitors targeting mammalian carbonic anhydrase isoforms, which are important in physiological processes .
- Fluorescent Dyes: It is used in synthesizing fluorescent dyes such as rhodamine B, which have applications in biological imaging .
The synthesis of 3-Aminophenol hydrochloride can be achieved through several methods:
- From Resorcinol: Treating resorcinol with ammonium hydroxide leads to the formation of 3-aminophenol.
- Caustic Fusion: Heating 3-aminobenzenesulfonic acid with sodium hydroxide at high temperatures produces the compound.
- Palladium-Catalyzed Reactions: Dehydrogenation of 3-amino-2-cyclohexene-1-one in the presence of a palladium catalyst and base enhances yield significantly .
3-Aminophenol hydrochloride has diverse applications across various fields:
- Dye Manufacturing: It is a key intermediate in the production of numerous dyes and colorants.
- Pharmaceuticals: The compound is utilized in drug development, particularly for synthesizing compounds with biological activity.
- Chemical Synthesis: It serves as a building block for various organic syntheses, including fluorescent compounds and polymers .
Studies on 3-Aminophenol hydrochloride indicate interactions with various biological systems:
- Antimalarial Activity: Compounds derived from 3-aminophenol have been evaluated for their effectiveness against malaria, showcasing its potential in medicinal chemistry .
- Toxicity Assessments: Research highlights its toxicological profile, indicating risks associated with exposure, particularly through ingestion or skin contact .
Several compounds share structural similarities with 3-Aminophenol hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Aminophenol | C₆H₇N₃O | 0.88 | Isomeric form with amino group in ortho position |
| 4-Aminophenol | C₆H₇N₃O | 0.88 | Isomeric form with amino group in para position |
| 5-Aminobenzene-1,3-diol hydrochloride | C₆H₈ClN₂O₂ | 0.96 | Contains two hydroxyl groups |
| 4,5-Diaminobenzene-1,2-diol dihydrochloride | C₆H₈ClN₂O₂ | 0.88 | Contains two amino groups |
Each of these compounds possesses unique properties and applications that distinguish them from 3-Aminophenol hydrochloride while sharing similar functional groups that contribute to their reactivity and utility in chemical synthesis and biological applications .








